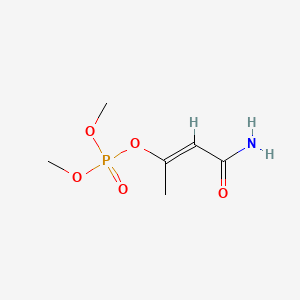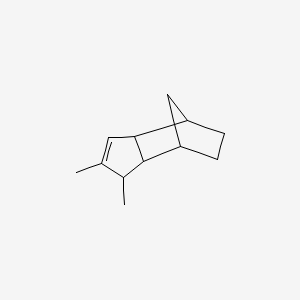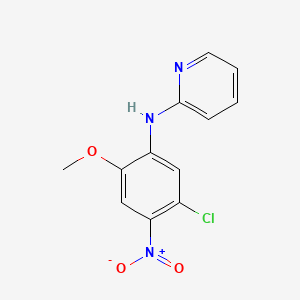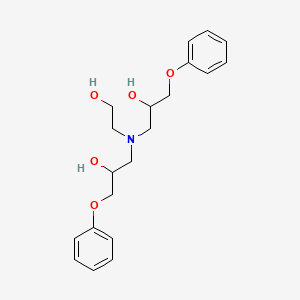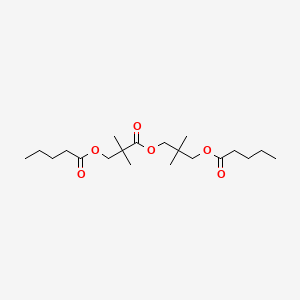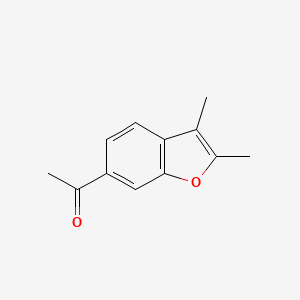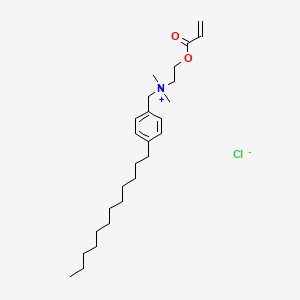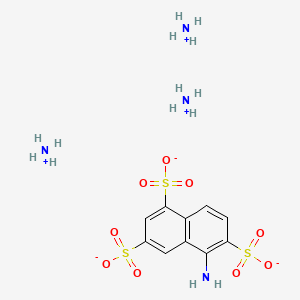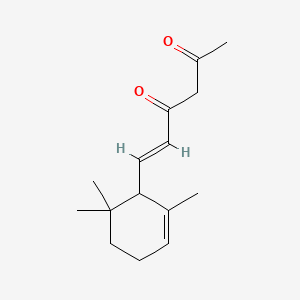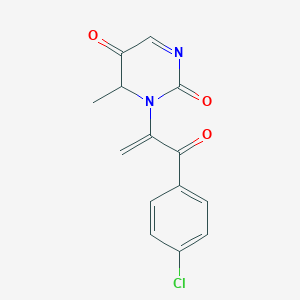
2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- is a synthetic organic compound that belongs to the pyrimidinedione family. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also features a 4-chlorobenzoyl group and an ethenyl group, making it a unique and versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the 4-Chlorobenzoyl Group: The 4-chlorobenzoyl group can be introduced via Friedel-Crafts acylation, where the pyrimidine ring reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Ethenyl Group: The ethenyl group can be added through a Heck reaction, where the pyrimidine derivative reacts with a vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinedione derivatives.
Applications De Recherche Scientifique
2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a PARP-1 inhibitor, the compound binds to the active site of the enzyme, preventing it from repairing DNA damage and leading to cell death in cancer cells . The molecular pathways involved include the inhibition of DNA repair mechanisms and the induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine-2,4-dione: A simpler analog without the 4-chlorobenzoyl and ethenyl groups.
4-Chlorobenzoyl-pyrimidine: Lacks the ethenyl group but contains the 4-chlorobenzoyl group.
Vinyl-pyrimidine: Contains the ethenyl group but lacks the 4-chlorobenzoyl group.
Uniqueness
2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- is unique due to the combination of the 4-chlorobenzoyl and ethenyl groups, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry as a potent PARP-1 inhibitor .
Propriétés
Numéro CAS |
108664-30-8 |
|---|---|
Formule moléculaire |
C14H11ClN2O3 |
Poids moléculaire |
290.70 g/mol |
Nom IUPAC |
3-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methyl-4H-pyrimidine-2,5-dione |
InChI |
InChI=1S/C14H11ClN2O3/c1-8-12(18)7-16-14(20)17(8)9(2)13(19)10-3-5-11(15)6-4-10/h3-8H,2H2,1H3 |
Clé InChI |
ZTQSBJICEOCXSI-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)C=NC(=O)N1C(=C)C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


